An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry, presents a scaffold with potential for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its advancement in the drug discovery pipeline. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this molecule. In light of the limited publicly available experimental data, this document uniquely combines computationally predicted values with detailed, field-proven experimental protocols for the empirical determination of these critical parameters. The ensuing discussion is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively characterize this and similar novel chemical entities.
Introduction: The Significance of Pyrrolopyridinones in Drug Discovery
The pyrrolopyridinone core is a recognized privileged scaffold in medicinal chemistry, forming the basis of a variety of biologically active molecules. These structures are of significant interest due to their ability to mimic endogenous ligands and interact with a range of biological targets. The specific isomer, 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, represents a valuable building block for chemical library synthesis and lead optimization. The introduction of a chlorine atom onto the pyridine ring can significantly modulate the electronic and lipophilic properties of the molecule, potentially influencing its target affinity, metabolic stability, and overall pharmacokinetic profile.
A comprehensive characterization of the physicochemical properties of a drug candidate is a cornerstone of modern drug development. These properties, including solubility, lipophilicity, and ionization state, are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and potential for toxicity.
This guide addresses the current information gap regarding the experimental physicochemical data for 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one. By providing a combination of predicted values and detailed characterization methodologies, we aim to empower researchers to accelerate their investigation of this promising chemical entity.
Core Physicochemical Properties: A Blend of Predicted and Known Data
Given the nascent stage of research into 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, a complete set of experimentally determined physicochemical properties is not yet available in the public domain. To bridge this gap, we present a combination of data from commercial suppliers and computationally predicted values from validated online tools. These predictions offer valuable initial insights for experimental design and interpretation.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O | - |
| Molecular Weight | 168.58 g/mol | [1][2] |
| CAS Number | 1190313-48-4 | [1][2] |
| Physical Form | Solid | [1] |
| Storage Temperature | Refrigerated | [1] |
| Calculated logP | 0.6786 | [2] |
| Predicted Melting Point | 235.4 °C | Predicted |
| Predicted pKa (Acidic) | 9.3 | Predicted |
| Predicted pKa (Basic) | 1.2 | Predicted |
| Predicted Aqueous Solubility (logS) | -2.1 | Predicted |
Disclaimer: Predicted values are estimates and should be confirmed by experimental determination.
The Interplay of Physicochemical Properties and Drug Development
The physicochemical properties of a compound have a profound impact on its journey through the body and its ultimate therapeutic efficacy. The following diagram illustrates the critical relationships between key physicochemical parameters and the primary stages of pharmacokinetics.
Caption: Relationship between physicochemical properties and ADME.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one. The rationale behind each experimental choice is explained to provide a deeper understanding of the principles involved.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology:
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement:
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The capillary tube is placed in the heating block of the apparatus.
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A rapid heating rate is initially used to approach the expected melting point.
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The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
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Validation: The calibration of the apparatus should be regularly checked with certified reference standards.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical parameter that influences a drug's dissolution rate and subsequent absorption. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
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Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.
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Equilibration: The vials are agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification:
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A known volume of the clear supernatant is carefully removed.
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The concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Analysis: The solubility is expressed in units such as mg/mL or µM.
Lipophilicity Determination (LogP/LogD)
Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's relative affinity for a lipid versus an aqueous phase. It is a key predictor of membrane permeability and other ADME properties.
Methodology (Shake-Flask Method for LogP):
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Solvent System: n-Octanol and water are used as the immiscible lipid and aqueous phases, respectively. The two phases are mutually saturated before the experiment.
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Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.
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Equilibration: The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, and then allowed to stand for phase separation.
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Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
For ionizable compounds, the distribution coefficient (LogD) at a specific pH is determined using a buffered aqueous phase.
pKa Determination (Potentiometric Titration)
Rationale: The acid dissociation constant (pKa) defines the ionization state of a compound at a given pH. This is crucial as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.
Methodology:
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Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system if solubility is low).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
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Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.
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Instrumentation: An automated potentiometric titrator can provide high accuracy and reproducibility.
Analytical Characterization: Unveiling the Molecular Structure
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques for structural elucidation.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆): (Note: This is a predicted spectrum and should be used as a guide for interpreting experimental data.)
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δ 11.2 ppm (singlet, 1H): Likely corresponds to the amide N-H proton.
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δ 7.5 ppm (doublet, 1H): Aromatic proton on the pyridine ring.
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δ 6.8 ppm (doublet, 1H): Aromatic proton on the pyridine ring.
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δ 3.6 ppm (singlet, 2H): Methylene (-CH₂-) protons of the pyrrolone ring.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆): (Note: This is a predicted spectrum and should be used as a guide for interpreting experimental data.)
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δ 170 ppm: Carbonyl carbon (C=O).
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δ 150 ppm: Aromatic carbon attached to chlorine.
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δ 145, 130, 120, 115 ppm: Other aromatic carbons.
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δ 35 ppm: Methylene carbon (-CH₂-).
Experimental Protocol:
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Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.
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Data Processing and Interpretation: The resulting spectra are processed (Fourier transformation, phasing, baseline correction) and the chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Peaks:
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~3200 cm⁻¹: N-H stretching (amide).
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~1680 cm⁻¹: C=O stretching (amide carbonyl).
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~1600-1450 cm⁻¹: C=C and C=N stretching (aromatic rings).
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~800-700 cm⁻¹: C-Cl stretching.
Experimental Protocol:
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Sample Preparation: A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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Data Acquisition: The IR spectrum is recorded.
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Interpretation: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Mass Spectrometry (MS)
Rationale: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Expected Molecular Ion Peak:
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[M+H]⁺: m/z 169.0 (for ³⁵Cl) and 171.0 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
Experimental Protocol:
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Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to an HPLC system.
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Data Acquisition: The mass spectrum is acquired in positive ion mode.
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Interpretation: The molecular ion peak is identified, and its isotopic pattern is analyzed to confirm the presence of chlorine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow for Physicochemical Characterization
The following diagram outlines a typical workflow for the comprehensive physicochemical and analytical characterization of a novel compound like 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a compound with considerable potential in the field of drug discovery. While experimental data on its physicochemical properties are currently limited, this guide provides a robust framework for its characterization. By leveraging predictive tools for initial assessment and employing the detailed experimental protocols outlined herein, researchers can efficiently and accurately determine the critical parameters that will govern the development of this molecule. A systematic approach to understanding the interplay between a compound's structure, its physicochemical properties, and its ADME profile is indispensable for the successful translation of a promising chemical entity into a viable therapeutic candidate.
